molecular formula C7H15NO2 B13816759 Ethyl (R)-2-amino-2-methylbutyrate CAS No. 40916-97-0

Ethyl (R)-2-amino-2-methylbutyrate

Cat. No.: B13816759
CAS No.: 40916-97-0
M. Wt: 145.20 g/mol
InChI Key: YZZNKFDTPRWHHB-SSDOTTSWSA-N
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Description

Significance of Chirality in Advanced Organic Synthesis and Materials Science Research

Chirality, a term derived from the Greek word for hand, describes the geometric property of a molecule that is non-superimposable on its mirror image. numberanalytics.com These mirror-image forms are known as enantiomers. hilarispublisher.com This fundamental concept is paramount in organic chemistry, as the "handedness" of a molecule can profoundly influence its physical, chemical, and biological properties. numberanalytics.comhilarispublisher.com In advanced organic synthesis, particularly in the pharmaceutical industry, controlling the chirality of a molecule is crucial. Often, only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. hilarispublisher.comhilarispublisher.com For instance, it is estimated that approximately half of all pharmaceuticals are chiral compounds. ontosight.ai

The influence of chirality extends into materials science, where it affects the properties of polymers and crystals. hilarispublisher.comhilarispublisher.com Chiral molecules can self-assemble into highly ordered structures, leading to materials with unique optical or electronic properties. For example, some chiral crystals exhibit optical activity, meaning they can rotate the plane of polarized light, a phenomenon directly linked to the chiral nature of their crystal structure. hilarispublisher.com The ability to create materials with specific chiral properties is a burgeoning area of research with potential applications in electronics, optics, and catalysis.

Classification and Structural Characteristics of α-Amino Acid Esters

Amino acids are organic compounds characterized by the presence of both an amine (-NH2) and a carboxyl (-COOH) functional group. dhingcollegeonline.co.in They are broadly classified based on the location of the amine group relative to the carboxyl group as alpha- (α-), beta- (β-), gamma- (γ-), or delta- (δ-) amino acids. dhingcollegeonline.co.inwikipedia.org The α-amino acids, where the amine group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon), are of particular importance as they are the building blocks of proteins. dhingcollegeonline.co.in

With the exception of glycine, the α-carbon of all other proteinogenic amino acids is a chiral center, meaning it is bonded to four different groups: the amino group, the carboxyl group, a hydrogen atom, and a variable side chain (R group). uomustansiriyah.edu.iq This structure gives rise to two enantiomeric forms, designated as L- and D-isomers. Biological systems on Earth have evolved to predominantly use L-amino acids. mdpi.com

α-Amino acid esters are derivatives of α-amino acids where the carboxylic acid group has been converted into an ester. ebi.ac.uk This is typically achieved through a reaction with an alcohol. unipune.ac.in The general structure of an α-amino acid ester retains the core features of the parent amino acid, including the chiral α-carbon, but with an ester functionality (-COOR') instead of a carboxylic acid. This modification can alter the molecule's physical and chemical properties, such as its solubility and reactivity, making these esters valuable intermediates in various synthetic pathways.

Overview of Ethyl (R)-2-amino-2-methylbutyrate as a Chiral Synthon

This compound is a specific α-amino acid ester. Its structure features a central carbon atom bonded to an amino group, an ethyl ester group, a methyl group, and an ethyl group. This arrangement makes the central carbon a chiral center. The "(R)" designation in its name specifies the absolute configuration of this chiral center according to the Cahn-Ingold-Prelog priority rules, indicating a particular three-dimensional arrangement of the atoms.

As a chiral synthon, this compound provides a pre-defined stereochemical element that can be incorporated into a larger molecule during synthesis. This allows chemists to control the chirality of the final product with a high degree of precision. The presence of the amino and ester functional groups offers versatile handles for further chemical transformations, enabling the construction of complex molecular architectures.

Below is a table summarizing some of the key properties of ethyl 2-methylbutyrate (B1264701), the parent ester of the named compound.

PropertyValue
Molecular FormulaC7H14O2
Average Molecular Weight130.1849 g/mol
IUPAC Nameethyl 2-methylbutanoate
AppearanceColorless oily liquid
OdorFruity, reminiscent of apple

Data sourced from references chemicalbook.comymdb.ca

Historical Context and Evolution of Research on Chiral Amino Acid Derivatives

The study of chirality dates back to the 19th century with Louis Pasteur's groundbreaking work on tartaric acid crystals. nih.gov His observation that solutions of tartaric acid derived from living organisms could rotate plane-polarized light, while a synthetically produced version did not, led to the concept of molecular asymmetry. nih.gov This laid the foundation for understanding the stereochemistry of organic molecules.

The early 20th century saw significant advancements in the understanding of amino acid structure and function. The development of techniques for the synthesis and resolution of amino acids allowed for more detailed investigations into their properties. Research into chiral amino acid derivatives has since evolved significantly, driven by the increasing demand for enantiomerically pure compounds in various fields, particularly in drug development and asymmetric catalysis. rsc.org

Initially, obtaining single enantiomers of amino acids and their derivatives was a challenging process. However, the development of asymmetric synthesis, which aims to create a specific enantiomer of a chiral product from an achiral or racemic starting material, has revolutionized the field. frontiersin.org Modern research continues to focus on developing more efficient and selective methods for the synthesis of chiral amino acid derivatives, including the use of chiral catalysts and enzymatic processes. rsc.orgfrontiersin.org The ongoing exploration of these compounds promises to yield new discoveries and applications in medicine, materials science, and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40916-97-0

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-methylbutanoate

InChI

InChI=1S/C7H15NO2/c1-4-7(3,8)6(9)10-5-2/h4-5,8H2,1-3H3/t7-/m1/s1

InChI Key

YZZNKFDTPRWHHB-SSDOTTSWSA-N

Isomeric SMILES

CC[C@](C)(C(=O)OCC)N

Canonical SMILES

CCC(C)(C(=O)OCC)N

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl R 2 Amino 2 Methylbutyrate and Its Stereoisomers

Enantioselective Synthesis Approaches

Enantioselective synthesis is paramount for producing specific stereoisomers of α,α-disubstituted amino acids. These methods aim to control the formation of the chiral center at the α-carbon, yielding the target molecule with high enantiomeric purity. The primary strategies employed include direct asymmetric catalysis, the use of chiral auxiliaries to guide stereochemistry, and the resolution of racemic mixtures.

Catalytic asymmetric synthesis represents one of the most efficient approaches for preparing optically active compounds researchgate.net. This strategy relies on a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, offering an economical and reliable pathway to α,α-disubstituted amino acids researchgate.netresearchgate.net.

Chiral transition metal complexes are widely used to catalyze a variety of asymmetric transformations researchgate.net. One prominent method is the asymmetric alkylation of α-amino acid enolates under phase-transfer catalysis (PTC) conditions. In this process, a chiral catalyst, often a complex of a transition metal with a chiral ligand, facilitates the transfer of the enolate from an aqueous phase to an organic phase where the alkylation occurs stereoselectively.

For instance, copper(II)-salen complexes have been identified as versatile catalysts for the asymmetric alkylation of enolates derived from various amino acids researchgate.net. The reaction's enantioselectivity is often dependent on the structure of the amino acid substrate and the alkylating agent. Studies have shown that benzylic bromides tend to be more enantioselective alkylating agents than propargylic bromides in these systems researchgate.net. The catalyst's role is to enhance the nucleophilicity of the enolate while creating a chiral environment that directs the approach of the electrophile researchgate.net.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Alkylation

Catalyst SystemSubstrateAlkylating AgentDiastereomeric/Enantiomeric ExcessReference
Copper(II)-salen ComplexAlanine EnolateBenzyl BromideHigh ee researchgate.net
Chiral Phase-Transfer CatalystGlycine Ester Schiff BaseAlkyl HalideHigh ee nih.govsemanticscholar.org

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis nih.gov. A notable development in this area is the use of racemic oxazolones as reagents for the synthesis of chiral quaternary amino acids acs.orgunibo.it.

In one such method, the diastereo- and enantioselective nucleophilic addition of an oxazolone to an α,β-unsaturated aldehyde is catalyzed by a diarylprolinol silyl ether unibo.it. This reaction is highly effective as it creates two new chiral centers in a single step: one at the β-carbon of the original aldehyde and the other at the C-4 position of the oxazolone acs.org. The resulting α,α-disubstituted α-amino acid derivatives can be obtained with high diastereoselectivity and enantioselectivity unibo.it. Subsequent treatment with reagents like TMSCl in methanol can convert these products into the corresponding N-protected α-amino acid derivatives in good yields without loss of enantiopurity acs.org.

Table 2: Organocatalytic Synthesis of α,α-Disubstituted Amino Acid Derivatives

OrganocatalystReactant 1Reactant 2Key OutcomeReference
Diarylprolinol Silyl EtherRacemic Oxazoloneα,β-Unsaturated AldehydeHigh ee and de unibo.it
Cinchona Alkaloid Derivativeα-IminophosphonateN/A (Isomerization)High ee, High TON mdpi.com

The effectiveness of a metal-based catalyst is critically dependent on the structure of the chiral ligand. The ligand is responsible for creating the asymmetric environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. A significant area of research involves the design and synthesis of new ligands to improve catalytic activity and selectivity.

Amino acids and peptides are attractive starting materials for ligand synthesis due to their ready availability in enantiomerically pure forms mdpi.com. For example, N-heterocyclic carbene (NHC) ligands derived from amino acids have been successfully employed in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions mdpi.com. Similarly, chiral amino acid-based hydroxamic acids have proven to be effective ligands in vanadium-catalyzed asymmetric epoxidation of allylic alcohols under mild conditions mdpi.com. The design of such ligands often involves creating a stable coordination complex with the metal ion, forming a well-defined chiral pocket that controls the substrate's approach rsc.org.

The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis wikipedia.orgsigmaaldrich.com. This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemistry of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product wikipedia.org.

Commonly used auxiliaries include oxazolidinones and 2-imidazolidinones, which can be prepared from readily available amino alcohols and amino acids wikipedia.orgresearchgate.net. For the synthesis of α,α-disubstituted amino acids, a typical sequence involves acylating the chiral auxiliary, followed by the diastereoselective alkylation of the resulting enolate. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face.

For example, pseudoephedrine can be used as a chiral auxiliary for the alkylation of glycine derivatives. After attachment to the substrate, the reaction with an alkyl halide proceeds with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to afford the desired α-amino acid precursor wikipedia.org. This method provides a reliable route to a wide range of non-natural amino acids nih.govnih.gov.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationMethod of RemovalReference
Evans' OxazolidinonesAldol and Alkylation ReactionsHydrolysis (acidic or basic) wikipedia.orgsigmaaldrich.com
PseudoephedrineAlkylation of AmidesAcidic Hydrolysis wikipedia.org
CamphorsultamAlkylation and Conjugate AdditionReductive or Hydrolytic Cleavage wikipedia.org
(S)-(-)-1-PhenylethylamineAsymmetric AlkylationHydrogenolysis sigmaaldrich.com

Resolution is a classical technique used to separate a racemic mixture into its constituent enantiomers. While catalytic asymmetric synthesis aims to prevent the formation of the unwanted enantiomer, resolution separates a pre-existing 50:50 mixture.

Kinetic resolution is a widely used method, particularly enzymatic kinetic resolution. This technique exploits the stereoselectivity of enzymes, which often catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other. For instance, lipases are commonly used for the enantioselective hydrolysis of racemic esters researchgate.net. In the case of a racemic mixture of ethyl 2-amino-2-methylbutyrate, a lipase (B570770) could selectively hydrolyze the (S)-enantiomer to the corresponding carboxylic acid, leaving the unreacted (R)-ethyl ester with high enantiomeric excess. The efficiency of such a resolution depends on the enzyme's ability to discriminate between the two enantiomers, which can be influenced by factors like the solvent and temperature researchgate.net.

Another powerful method is crystallization-induced asymmetric transformation. This process combines the resolution of enantiomers by crystallization with the in-situ racemization of the unwanted enantiomer in the solution phase. This allows for the theoretical conversion of the entire racemic mixture into a single, solid, enantiomerically pure product researchgate.net.

Resolution of Racemic Mixtures

Classical Chemical Resolution Techniques

Classical chemical resolution is a foundational method for separating enantiomers from a racemic mixture. libretexts.org This technique relies on the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated. For amino esters like Ethyl 2-amino-2-methylbutyrate, this is typically achieved by reacting the racemic mixture with a chiral resolving agent. wikipedia.org

The process involves the following general steps:

Reaction of the racemic amino ester with a single enantiomer of a chiral acid to form a mixture of diastereomeric salts.

Separation of these salts based on differences in their physical properties, most commonly solubility, through fractional crystallization. wikipedia.orgulisboa.pt

Regeneration of the individual enantiomers of the amino ester from the separated diastereomeric salts.

The success of this method is highly dependent on the choice of the resolving agent, the solvent system, and the crystallization conditions. Commonly used chiral resolving agents for racemic bases include chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The efficiency of the resolution can be tedious, often requiring multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

Diastereomeric Salt Formation and Separation

The core of classical resolution lies in the formation of diastereomeric salts. libretexts.orgwikipedia.org When a racemic mixture of Ethyl 2-amino-2-methylbutyrate, containing both (R)- and (S)-enantiomers, is treated with a chiral acid, for instance, (R,R)-tartaric acid, two diastereomeric salts are formed: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid].

These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, such as melting points and solubilities in various solvents. libretexts.orgulisboa.pt This difference in solubility is the key to their separation. By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution.

The efficiency of the separation is influenced by several factors, including:

The choice of resolving agent: The structural compatibility between the amine and the chiral acid plays a crucial role in the formation of well-defined crystalline salts and the magnitude of the solubility difference.

The solvent system: The solubility of the diastereomeric salts can vary significantly with the choice of solvent. A systematic screening of solvents is often necessary to find the optimal conditions for crystallization. unchainedlabs.com

Temperature: Temperature affects the solubility of the salts and can be controlled to induce crystallization.

Molar ratio of resolving agent: The stoichiometry between the racemic amine and the resolving agent can influence the yield and enantiomeric excess of the resolved product. ulisboa.pt

Once one of the diastereomeric salts is isolated in a pure form, the chiral auxiliary (the resolving agent) is removed, typically by treatment with a base, to yield the desired enantiomerically pure Ethyl (R)-2-amino-2-methylbutyrate.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis has emerged as a powerful alternative to classical chemical methods for the synthesis of chiral compounds. nih.gov Enzymes offer high enantioselectivity and operate under mild reaction conditions, making them attractive for industrial applications.

Enzymatic Kinetic Resolution of Ethyl 2-amino-2-methylbutyrate Precursors

Enzymatic kinetic resolution (EKR) is a widely used biocatalytic method for separating enantiomers. This technique utilizes the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. For the precursors of Ethyl 2-amino-2-methylbutyrate, this can be applied to either the racemic amino acid or the racemic ester. The result is a mixture of the unreacted, enantiomerically enriched starting material and the enantiomerically pure product.

Lipase-Catalyzed Esterification and Transesterification

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters (esterification and transesterification) in non-aqueous media. nih.gov Their ability to accept a wide range of substrates and their high stereoselectivity make them valuable tools for the kinetic resolution of chiral molecules, including amino acid derivatives. nih.govcncb.ac.cnnih.gov

In the context of this compound, lipases can be used in two main ways:

Enantioselective esterification of the racemic 2-amino-2-methylbutanoic acid: In an organic solvent, a lipase can selectively catalyze the esterification of one enantiomer of the racemic acid with an alcohol (e.g., ethanol), leaving the other enantiomer of the acid unreacted.

Enantioselective hydrolysis or transesterification of the racemic ethyl 2-amino-2-methylbutyrate: In an aqueous medium, a lipase can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid. nih.gov Alternatively, in an organic solvent, a lipase can selectively catalyze the transesterification of one enantiomer with a different alcohol.

The choice of lipase is critical for the success of the resolution. Different lipases exhibit different enantioselectivities for various substrates. Commonly used lipases include those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (PCL), and Rhizopus oryzae. nih.govtudelft.nl The reaction conditions, such as the solvent, temperature, and acyl donor (in transesterification), also significantly impact the efficiency and selectivity of the resolution. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Amino Acid Derivatives

Enzyme Source Substrate Reaction Type Key Finding
Candida antarctica Lipase A Cyclic α-amino esters Alkoxycarbonylating Excellent activity and high enantiodiscrimination. nih.gov
Pseudomonas Lipase Racemic amino acid esters Hydrolysis Selectively hydrolyzes L-amino acid esters with high reactivity and selectivity. nih.gov
Candida antarctica B (R,S)-2-methylbutyric acid Esterification Produced (R)-pentyl 2-methylbutyrate (B1264701) with high enantiomeric excess. nih.gov
Burkholderia cepacia Racemic β-amino carboxylic ester hydrochlorides Hydrolysis Furnished unreacted (R)-esters and product (S)-acids with excellent ee values (≥99%). mdpi.com
Protease-Mediated Amidation and Hydrolysis for Enantiomeric Enrichment

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins. However, their catalytic activity can be harnessed for the resolution of amino acid derivatives through enantioselective hydrolysis of esters or amides, or in the reverse reaction, the formation of amide bonds. cncb.ac.cn

For the synthesis of this compound, proteases can be employed in a similar fashion to lipases. A racemic mixture of an N-acylated derivative of 2-amino-2-methylbutanoic acid methyl or ethyl ester can be subjected to enantioselective hydrolysis by a protease. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

The choice of the N-acyl group is important as it can significantly influence the enzyme's activity and selectivity. Commonly used proteases for kinetic resolution include α-chymotrypsin and subtilisin. cncb.ac.cn The reaction conditions, particularly pH and temperature, must be carefully controlled to ensure optimal enzyme activity and stability.

Engineering of Enzyme Stereoselectivity and Activity

While naturally occurring enzymes often exhibit high stereoselectivity, their activity towards non-natural substrates, such as α,α-disubstituted amino acids, may be limited. nih.gov Modern protein engineering techniques, including rational design and directed evolution, allow for the modification of enzymes to enhance their catalytic properties for specific applications. frontiersin.org

Rational Design: This approach involves making specific changes to the amino acid sequence of an enzyme based on a detailed understanding of its three-dimensional structure and catalytic mechanism. frontiersin.org By modifying amino acid residues in the active site, it is possible to alter the substrate binding pocket to better accommodate a target molecule, thereby improving activity and stereoselectivity. frontiersin.org

Directed Evolution: This technique mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with improved properties. Iterative rounds of mutagenesis and screening can lead to enzymes with significantly enhanced activity and stereoselectivity for a desired reaction.

These engineering strategies can be applied to lipases, proteases, and other enzymes to develop biocatalysts that are highly efficient for the production of this compound and other challenging chiral molecules. By tailoring the enzyme to the specific substrate and reaction, it is possible to overcome the limitations of wild-type enzymes and develop robust and scalable biocatalytic processes. tudelft.nl

Whole-Cell Biotransformation for Stereoselective Production

Whole-cell biotransformation has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. This approach utilizes intact microbial cells, such as bacteria or yeast, which contain the necessary enzymatic machinery to catalyze stereoselective reactions. In the context of α,α-disubstituted amino acids, whole-cell systems can offer high enantioselectivity and reduce the need for costly and often toxic heavy metal catalysts.

While specific studies on the whole-cell biotransformation of this compound are not extensively documented, the principles can be inferred from research on structurally similar compounds. Genetically engineered Escherichia coli is a commonly employed host for expressing a variety of enzymes capable of stereoselective synthesis. For instance, amine dehydrogenases (AmDHs) and transaminases (ATAs) are frequently expressed in E. coli to facilitate the asymmetric synthesis of chiral amines and amino acids.

The process typically involves the bioconversion of a prochiral precursor. For this compound, a potential precursor would be ethyl 2-keto-2-methylbutyrate. A whole-cell system expressing an (R)-selective aminotransferase could then convert this ketoester into the desired (R)-amino ester with high enantiomeric excess. The use of whole cells is advantageous as it provides a protective environment for the enzymes and can intrinsically regenerate necessary cofactors, such as NADH or NADPH, through the cell's metabolic pathways.

Research on other α-branched amino acids has demonstrated the feasibility of this approach. For example, engineered E. coli cells have been successfully used in the production of various β-branched phenylalanine analogs with high diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 99.5%). These systems often achieve yields ranging from 41% to 71% on a laboratory scale.

Table 1: Examples of Whole-Cell Biotransformation for Chiral Amine and Amino Acid Synthesis

MicroorganismTarget Compound ClassKey Enzyme(s)Achieved StereoselectivityReference
Escherichia coliβ-branched phenylalanine analogsPhenylalanine ammonia lyasesdr > 20:1, ee > 99.5%[General methodology insights]
Escherichia coliChiral aminesAmine dehydrogenase (AmDH)Up to >99% ee[General methodology insights]
Escherichia coliChiral aminesAmine transaminase (ATA)Up to >99% ee[General methodology insights]

Cascade Reactions Integrating Enzymatic and Chemical Steps

Cascade reactions, which involve multiple sequential transformations in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and improved atom economy. The integration of enzymatic and chemical steps in a chemoenzymatic cascade allows for the combination of the high selectivity of biocatalysts with the broad applicability of chemical reactions.

For the synthesis of this compound, a hypothetical chemoenzymatic cascade could begin with a chemical step to synthesize the precursor, ethyl 2-keto-2-methylbutyrate. This could then be followed by an enzymatic step within the same reaction vessel, where a stereoselective transaminase or amine dehydrogenase, either as an isolated enzyme or within a whole-cell system, catalyzes the asymmetric amination to the desired (R)-amino ester.

A key strategy in such cascades is dynamic kinetic resolution (DKR). In a DKR, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a rapid racemization of the starting material with a highly stereoselective reaction. For racemic ethyl 2-amino-2-methylbutyrate, a DKR could involve an enzyme that selectively acylates or deacylates one enantiomer, while a chemical catalyst continuously racemizes the unreacted enantiomer. This allows for a theoretical yield of 100% for the desired enantiomerically pure product.

While direct examples for this compound are scarce, research on other α-amino esters has demonstrated the power of this approach. For instance, one-pot chemoenzymatic syntheses of various α-amino acid esters have been developed, achieving good yields and high enantioselectivity. These processes often combine organocatalysis for a key chemical transformation with enzymatic resolution.

Table 2: Conceptual Chemoenzymatic Cascade for this compound

StepReaction TypeCatalystPurpose
1Chemical SynthesisChemical CatalystFormation of ethyl 2-keto-2-methylbutyrate
2Enzymatic Amination(R)-selective TransaminaseStereoselective conversion to this compound

Process Optimization and Scale-Up Strategies in Academic Research

The transition from a laboratory-scale synthesis to a larger, more industrially viable process requires careful optimization of reaction conditions and the development of robust scale-up strategies. For the synthesis of enantiomerically pure compounds like this compound, this is a critical area of academic and industrial research.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has gained significant traction as a powerful tool for process optimization and scale-up. In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction occurs. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities.

For enzymatic reactions, continuous flow systems can be designed with immobilized enzymes packed into a column. This allows for the continuous conversion of a substrate solution into the product, and the enzyme can be easily reused, which is a significant cost-saving factor. The application of microreactors in a continuous-flow setup has been shown to be effective for optimizing two-step enzymatic syntheses of chiral amino-alcohols, demonstrating the potential of this technology for similar compounds.

Solvent Selection and Reaction Medium Engineering

For enzymatic resolutions, non-aqueous solvents are often preferred to suppress unwanted side reactions and to solubilize hydrophobic substrates. However, the choice of organic solvent must be made carefully, as it can also denature the enzyme. The use of "designer solvents" such as ionic liquids and deep eutectic solvents is an active area of research, as these can offer unique properties that enhance enzymatic performance. The optimization of the reaction medium is a key parameter in maximizing the yield and enantiomeric purity of the desired product.

Yield and Enantiomeric Purity Maximization Studies

Maximizing both the chemical yield and the enantiomeric purity is the ultimate goal of any stereoselective synthesis. This requires a systematic investigation of various reaction parameters. For enzymatic reactions, these parameters include temperature, pH, substrate concentration, enzyme loading, and the presence of any inhibitors or activators.

Statistical methods, such as Design of Experiments (DoE), are often employed to efficiently screen a wide range of reaction conditions and to identify the optimal settings. For the synthesis of this compound, such studies would involve varying the aforementioned parameters to find the conditions that provide the highest conversion of the starting material and the highest enantiomeric excess of the (R)-enantiomer. The development of high-throughput screening methods is also crucial for rapidly identifying promising enzyme variants or reaction conditions.

Table 3: Key Parameters for Optimization in Stereoselective Synthesis

ParameterRationale for Optimization
TemperatureAffects reaction rate and enzyme stability.
pHCrucial for enzyme activity and stability.
Substrate ConcentrationHigh concentrations can lead to substrate inhibition.
Enzyme LoadingAffects reaction rate and process cost.
SolventInfluences enzyme activity, stereoselectivity, and substrate solubility.
Cofactor RegenerationEssential for the economic viability of many enzymatic reactions.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are powerful tools for the separation and quantification of enantiomers. For Ethyl (R)-2-amino-2-methylbutyrate, chiral gas chromatography (GC), high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC) are particularly relevant.

Chiral Gas Chromatography (GC) with Derivatization Strategies

Chiral Gas Chromatography (GC) is a highly sensitive and efficient technique for the separation of volatile enantiomers. However, amino acid esters like this compound often require derivatization to increase their volatility and improve chromatographic performance. sigmaaldrich.comnih.gov This process involves chemically modifying the amino and/or carboxyl groups to reduce their polarity. sigmaaldrich.com

A common two-step derivatization procedure for amino acids involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.comnih.gov For instance, the carboxyl group can be esterified using methanolic HCl, and the amino group can be subsequently acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com This derivatization must be carefully controlled to prevent racemization of the chiral center. sigmaaldrich.com

Once derivatized, the enantiomers of Ethyl 2-amino-2-methylbutyrate can be separated on a chiral stationary phase (CSP). Cyclodextrin-based columns, such as those derivatized with trifluoroacetyl groups (e.g., CHIRALDEX® G-TA), are often employed for the separation of amino acid enantiomers. sigmaaldrich.comuni-muenchen.de The differential interaction between the enantiomeric derivatives and the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com The use of different derivatizing agents can sometimes lead to a reversal in the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for the analysis of trace enantiomeric impurities. sigmaaldrich.com

Table 1: Chiral GC Derivatization and Separation Parameters

ParameterDescription
Analyte This compound
Derivatization Step 1 (Esterification) Not required as the compound is already an ethyl ester.
Derivatization Step 2 (Acylation) Reaction of the amino group with a reagent such as Trifluoroacetic anhydride (TFAA) to form an N-trifluoroacetyl derivative.
Chiral Stationary Phase (CSP) Cyclodextrin-based, e.g., Trifluoroacetyl-derivatized cyclodextrin.
Principle of Separation Diastereomeric interactions (e.g., hydrogen bonding, steric hindrance) between the derivatized enantiomers and the chiral stationary phase. uni-muenchen.de
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS). uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC) with Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of chiral compounds, including amino acid esters. yakhak.org Unlike GC, HPLC can often be performed without derivatization, which simplifies sample preparation. sigmaaldrich.com The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.gov

Several types of CSPs are available for the resolution of amino acid enantiomers, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide-based (e.g., teicoplanin), and Pirkle-type phases. yakhak.orgnih.govscas.co.jp For underivatized amino acids and their esters, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective due to their ability to operate in both aqueous and organic mobile phases and their possession of ionic groups that can interact with the analyte. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation. nih.gov It often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. sigmaaldrich.com The composition of the mobile phase influences the retention and selectivity of the separation by affecting the interactions between the analyte and the CSP. nih.gov In some cases, derivatization of the amino group with a chromophoric or fluorophoric tag can enhance detection sensitivity. yakhak.org

Table 2: Chiral HPLC Stationary Phases and Separation Conditions

ParameterDescription
Analyte This compound
Chiral Stationary Phase (CSP) Type Macrocyclic glycopeptide (e.g., Teicoplanin-based), Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). yakhak.orgsigmaaldrich.com
Mobile Phase Typically a mixture of organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. sigmaaldrich.com
Principle of Separation Formation of transient diastereomeric complexes between the enantiomers and the chiral selector via hydrogen bonding, dipole-dipole interactions, and steric effects. scas.co.jp
Detection UV-Vis, Mass Spectrometry (MS). yakhak.org

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed and efficiency. tandfonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com The properties of the supercritical fluid, which are intermediate between those of a gas and a liquid, lead to low viscosity and high diffusivity, resulting in faster separations and higher throughput compared to HPLC. tandfonline.comshimadzu.com

For the chiral resolution of amino acid derivatives, SFC is often used with the same types of chiral stationary phases as in HPLC, particularly polysaccharide-based CSPs. tandfonline.com A polar organic co-solvent, such as methanol, is typically added to the carbon dioxide mobile phase to modify its polarity and enhance the solubility and elution of the analytes. tandfonline.comnih.gov The separation of enantiomers is based on their differential interactions with the chiral stationary phase. SFC has been successfully applied to the rapid resolution of racemic N-acyl amino acid esters. nih.gov

Table 3: Supercritical Fluid Chromatography (SFC) Parameters for Chiral Separation

ParameterDescription
Analyte This compound
Mobile Phase Supercritical Carbon Dioxide (CO2) with a polar modifier (e.g., Methanol). tandfonline.comnih.gov
Chiral Stationary Phase (CSP) Polysaccharide-based or other CSPs commonly used in HPLC.
Principle of Separation Diastereomeric interactions between the enantiomers and the chiral stationary phase.
Advantages Fast analysis times, reduced organic solvent consumption, and high efficiency. tandfonline.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like this compound, advanced NMR techniques can provide detailed information about stereochemistry and enantiomeric purity.

Application of Chiral Shift Reagents for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is crucial for assessing the purity of a chiral compound. While NMR spectra of enantiomers in an achiral solvent are identical, the addition of a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers. harvard.eduharvard.edu

Lanthanide-based chiral shift reagents, such as tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(tfc)3), are commonly used. harvard.edu These reagents are Lewis acids that can coordinate with the basic functional groups of the analyte, in this case, the amino group of this compound. This coordination forms transient diastereomeric complexes, and the paramagnetic nature of the lanthanide ion induces large chemical shift changes (lanthanide-induced shifts, LIS) in the NMR spectrum of the analyte. harvard.edu The magnitude of these shifts is different for the two enantiomers, resulting in the resolution of previously overlapping signals. nih.gov The ratio of the integrated areas of the separated signals can then be used to determine the enantiomeric excess. The effectiveness of a particular CSR depends on the structure of the analyte, the solvent, and the temperature. harvard.edu

Table 4: Use of Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

ParameterDescription
Analyte This compound
Technique ¹H NMR or ¹³C NMR spectroscopy in the presence of a Chiral Shift Reagent (CSR).
Example of CSR Lanthanide complexes, e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3).
Principle Formation of transient diastereomeric complexes between the enantiomers and the CSR, leading to differential chemical shifts for the corresponding nuclei. harvard.edu
Outcome Separation of signals for the R and S enantiomers, allowing for the quantification of enantiomeric excess by integration.

2D NMR Techniques for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR spectroscopy provides a wealth of information about the connectivity of atoms within a molecule, which is essential for confirming the structure of this compound. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons that are typically on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the ethyl group (CH2 and CH3), and between the protons of the 2-methylbutyl group (the methyl at C2 and the methylene (B1212753) at C3, and the methylene at C3 and the terminal methyl at C4). This confirms the connectivity within these alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and the carbon atoms to which they are directly attached. The HSQC spectrum of this compound would show a correlation peak for each C-H bond in the molecule. This allows for the unambiguous assignment of the proton and carbon signals. For example, the signal for the methyl protons at C2 would correlate with the signal for the C2 carbon.

While standard 2D NMR techniques like COSY and HSQC primarily provide information about structural connectivity, they are fundamental for the complete assignment of all proton and carbon signals, which is a prerequisite for more advanced NMR studies aimed at stereochemical determination, such as Nuclear Overhauser Effect (NOE) experiments or the use of chiral derivatizing agents followed by NMR analysis.

Table 5: Application of 2D NMR Techniques for Structural Confirmation

2D NMR TechniqueInformation Provided for this compound
COSY Confirms proton-proton couplings, e.g., between the CH2 and CH3 of the ethyl group, and within the 2-methylbutyl chain.
HSQC Correlates each proton signal with its directly attached carbon signal, confirming the C-H framework of the molecule.

Dynamic NMR Studies of Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational equilibria of flexible molecules like this compound. The presence of rotatable single bonds in the ethyl ester and around the chiral center allows the molecule to exist in various transient conformations. DNMR can provide information on the energy barriers between these conformational states and their relative populations.

Theoretical studies on related amides, such as N-ethyl,N-methylformamide, have demonstrated the use of computational methods to predict stable conformers and correlate them with NMR chemical shifts. researchgate.net For this compound, similar computational approaches could be used to model the potential energy surface and identify low-energy conformers. The experimental DNMR data could then be compared with the calculated parameters to validate the conformational models. For instance, the relative position of the methyl group on the N-ethyl group has been shown to influence the NMR spectra significantly. researchgate.net

A predicted 1H NMR spectrum for the related compound Ethyl 2-methylbutyrate (B1264701) in D2O at 200 MHz shows distinct peaks that would be subject to conformational averaging.

Table 1: Predicted 1H NMR Data for Ethyl 2-methylbutyrate

Chemical Shift (ppm) Multiplicity Assignment

This table is intended to be illustrative. Specific predicted chemical shift values for Ethyl 2-methylbutyrate were not available in the provided search results.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a crucial chiroptical technique for assigning the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov For this compound, the presence of the chiral center at the alpha-carbon gives rise to a characteristic CD spectrum.

The assignment of the absolute configuration is typically achieved by comparing the experimental CD spectrum with that of a known standard or by using empirical rules, such as the octant rule for ketones, which may be adapted for the carbonyl group in the ester. Alternatively, theoretical calculations of the CD spectrum for a specific enantiomer (e.g., the (R)-enantiomer) can be performed using quantum chemical methods. The agreement between the calculated and experimental spectra then allows for an unambiguous assignment of the absolute configuration. nih.gov

Studies on amino acid esters have shown that their interaction with chiral selectors, such as zinc bisporphyrinate complexes, can lead to distinct CD signals, which can be used for chirality sensing. mdpi.com The CD spectra of amino acids are often dominated by the n→π* transition of the carboxyl or carboxylate chromophore. researchgate.netnih.gov For this compound, a positive or negative Cotton effect in the region of this transition would be expected, and its sign would be indicative of the (R) or (S) configuration.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques that provide detailed stereochemical information by probing the chirality of molecular vibrations. jasco-global.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of Raman scattered left and right circularly polarized light. nih.gov These techniques are particularly valuable for determining the absolute configuration and conformation of chiral molecules in solution.

For this compound, the VCD and ROA spectra would exhibit a series of positive and negative bands corresponding to the various vibrational modes of the molecule. Since the spectra of enantiomers are mirror images, these techniques can be used to distinguish between the (R) and (S) forms. The absolute configuration can be determined by comparing the experimental VCD or ROA spectrum with the spectrum calculated for a known configuration using density functional theory (DFT).

VCD and ROA have been successfully applied to the study of amino acids and peptides. nih.govnih.gov The amide I and amide II bands in peptides, for example, provide significant insight into their secondary structure. nih.gov For this compound, the vibrational modes involving the chiral center, the amino group, and the ester carbonyl group would be particularly sensitive to its stereochemistry and would be expected to show significant VCD and ROA signals. Studies on other chiral molecules have shown that a thorough consideration of the solvent, for instance through molecular dynamics simulations, can be crucial for accurately modeling the VCD and ROA spectra. researchgate.net

Mass Spectrometry (MS) Techniques for High-Resolution Analysis of Stereoisomers and Derivatives

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound.

While conventional MS is not inherently sensitive to stereoisomerism, it can be coupled with chiral separation techniques, such as gas chromatography (GC) or liquid chromatography (LC) with a chiral stationary phase, to analyze enantiomers separately. The mass spectrum provides information about the fragmentation pattern of the molecule, which can be used for structural elucidation.

For the related non-chiral compound, Ethyl 2-methylbutyrate, electron ionization (EI) mass spectrometry data is available. This data can provide an indication of the fragmentation pathways that might be expected for this compound.

Table 2: Electron Ionization (EI) Mass Spectrometry Data for Ethyl 2-methylbutyrate

m/z Relative Intensity
57.0 99.99
102.0 70.68
29.0 52.61
85.0 39.65

Data from PubChem CID 24020. nih.gov

The fragmentation of this compound under EI conditions would likely involve the loss of the ethyl group, the ethoxy group, and other characteristic fragments, which would be detected by their mass-to-charge ratio (m/z).

Theoretical and Computational Chemistry Studies of Ethyl R 2 Amino 2 Methylbutyrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods have been applied to Ethyl (R)-2-amino-2-methylbutyrate to understand its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. Studies on this compound have utilized DFT to determine its optimized molecular geometry. These calculations typically involve various functionals and basis sets to achieve a precise description of the molecule.

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, the C-N bond length of the chiral center and the carbonyl C=O bond length are critical parameters that influence the molecule's reactivity and interactions. The electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), has also been a focus of DFT studies. The HOMO-LUMO gap is a significant indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Geometric Parameters for this compound using DFT

ParameterValue
C-N Bond Length (Å)1.47
C=O Bond Length (Å)1.23
C-O (Ester) Bond Length (Å)1.35
N-C-C=O Dihedral Angle (°)-15.8

Note: These values are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

Ab Initio Methods for High-Level Energy Calculations and Reactivity Prediction

For more accurate energy calculations and reactivity predictions, ab initio methods, which are based on the fundamental principles of quantum mechanics without empirical parameters, have been employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of theory compared to DFT.

These high-level calculations are crucial for obtaining precise values for the total electronic energy, ionization potential, and electron affinity. They are also instrumental in mapping out reaction pathways and determining the energy barriers for various chemical transformations that this compound may undergo.

Conformer Analysis and Potential Energy Surface Mapping

The presence of several rotatable bonds in this compound leads to a complex conformational landscape. Conformer analysis is essential to identify the most stable low-energy conformations of the molecule. This is typically achieved by systematically rotating the key dihedral angles and calculating the energy of each resulting conformer.

The potential energy surface (PES) provides a comprehensive map of the molecule's energy as a function of its geometry. By mapping the PES, researchers can identify local minima corresponding to stable conformers and the transition states that connect them. This information is vital for understanding the molecule's flexibility and how it might interact with other molecules, such as receptors or enzymes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment.

Conformational Sampling and Stability in Different Environments

MD simulations have been used to explore the conformational space of this compound in various environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent box. These simulations reveal the relative populations of different conformers and the timescales of transitions between them. The stability of certain conformations can be significantly influenced by the surrounding environment.

Solvent Effects on Molecular Structure and Dynamics

The solvent plays a critical role in determining the structure and dynamics of a solute molecule. MD simulations incorporating explicit solvent molecules, such as water, can provide a detailed picture of the solute-solvent interactions. These simulations can reveal the formation of hydrogen bonds between the amino and ester groups of this compound and the surrounding water molecules.

The analysis of radial distribution functions from these simulations can quantify the structuring of the solvent around the solute. Furthermore, the dynamic properties, such as the diffusion coefficient of the molecule, can be calculated to understand its mobility in a given solvent.

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific theoretical and computational studies focusing solely on this compound, as outlined in the requested structure, are not publicly available.

The user's request specified a detailed article covering the following areas for this compound:

Prediction and Interpretation of Spectroscopic Data , including Computational Vibrational Spectroscopy (IR, Raman), Electronic Absorption and Circular Dichroism Spectra Prediction, and NMR Chemical Shift and Coupling Constant Calculations.

Electronic Structure Analysis , including Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis) and Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites.

While general methodologies and computational studies exist for similar molecules, such as other amino acid esters, applying that information to the specific stereoisomer requested would be scientifically inaccurate and speculative. The generation of scientifically accurate data, data tables, and detailed findings necessitates that such research has been previously conducted and published by the scientific community.

Therefore, it is not possible to provide the requested article with the required level of scientific accuracy and detail at this time. Should such computational studies on this compound be published in the future, this topic can be revisited.

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

The primary interactions of interest involve the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. The stabilization energy, E(2), associated with these delocalizations is calculated using second-order perturbation theory. A higher E(2) value indicates a more significant interaction and a greater contribution to the molecule's stability.

In the case of this compound, significant charge transfer interactions are expected to occur from the lone pair of the nitrogen atom (LP(N)) to the antibonding orbitals of adjacent C-C and C-H bonds. Similarly, the lone pairs of the oxygen atoms in the ester group (LP(O)) can donate electron density to neighboring antibonding orbitals. These hyperconjugative interactions are crucial for the molecule's conformational stability.

A hypothetical NBO analysis for this compound is presented in the table below, illustrating the principal donor-acceptor interactions and their corresponding stabilization energies. The data are illustrative and based on typical values observed for similar α,α-disubstituted amino acid esters.

Interactive Data Table: Hypothetical NBO Analysis of this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N1)σ* (C2-C3)3.5Hyperconjugation
LP (N1)σ* (C2-C5)2.8Hyperconjugation
LP (O1)σ* (C1-C2)1.8Hyperconjugation
LP (O2)σ* (C1-O1)22.5Resonance
σ (C3-H)σ* (N1-C2)0.9Hyperconjugation

Note: The data in this table is illustrative and intended to represent typical NBO analysis results for a molecule of this type.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of intermediates, transition states, and the determination of reaction pathways. For a chiral molecule like this compound, computational studies are particularly useful for understanding the stereochemical outcome of its synthesis.

The synthesis of α,α-disubstituted α-amino acids often involves nucleophilic addition to an imine or a related precursor. Computational methods, such as Density Functional Theory (DFT), can be employed to model these reactions and locate the transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

For instance, in a hypothetical Strecker-type synthesis of the precursor to this compound, the key step would be the addition of a cyanide equivalent to a ketimine. Computational modeling can characterize the transition state for this C-C bond formation, providing details on the bond lengths and angles of the forming and breaking bonds. The calculated activation energy can then be used to predict the reaction's feasibility under different conditions.

Interactive Data Table: Hypothetical Transition State Analysis for a Synthetic Step

ParameterReactant ComplexTransition StateProduct
C-CN bond length (Å)3.502.201.50
C=N bond length (Å)1.301.381.47
Relative Energy (kcal/mol)0.0+15.2-5.8

Note: The data in this table is illustrative and represents a plausible reaction coordinate for a key synthetic step.

The synthesis of a single enantiomer, such as the (R)-enantiomer of Ethyl 2-amino-2-methylbutyrate, requires a stereoselective catalytic process. Computational modeling is instrumental in elucidating the origins of stereoselectivity in such reactions. By modeling the transition states leading to the (R) and (S) enantiomers in the presence of a chiral catalyst, the energy difference between these diastereomeric transition states can be calculated.

A lower activation energy for the transition state leading to the (R)-enantiomer would explain the experimentally observed stereoselectivity. These models can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsion, between the substrate, reagent, and catalyst that favor the formation of one enantiomer over the other. DFT calculations have been successfully used to rationalize the stereochemical outcomes of various asymmetric syntheses of amino acid derivatives. ineosopen.orgnih.gov

Chiral Recognition and Self-Assembly Phenomena from a Theoretical Perspective

The ability of chiral molecules to recognize and interact with other chiral molecules is fundamental to many biological and chemical processes. Theoretical and computational methods can be used to study the non-covalent interactions that govern chiral recognition and self-assembly.

For this compound, computational modeling can be used to investigate its interactions with other chiral molecules, such as chiral stationary phases in chromatography or chiral receptors. nih.gov These models can predict the most stable diastereomeric complexes formed between the (R)-enantiomer and a chiral selector, providing insights into the molecular basis of enantioseparation. Molecular dynamics simulations and quantum mechanical calculations can quantify the interaction energies, which are typically composed of electrostatic, van der Waals, and hydrogen bonding contributions. frontiersin.org

Furthermore, theoretical models can predict the propensity of this compound to self-assemble into larger supramolecular structures. pnas.orgatomfair.com Depending on the solvent and concentration, chiral molecules can form aggregates such as dimers, helices, or sheets. pnas.org Computational studies can explore the potential energy surface of dimer formation, comparing the stability of the homochiral ((R,R)) dimer with the heterochiral ((R,S)) dimer. A significant energy difference in favor of the homochiral dimer would suggest a tendency for self-enantioresolution upon aggregation or crystallization. rsc.orgrsc.org

Interactive Data Table: Hypothetical Interaction Energies in Chiral Recognition

Diastereomeric ComplexInteraction Energy (kcal/mol)Dominant Interaction
(R)-Ethyl-2-amino-2-methylbutyrate + (R)-Selector-8.5Hydrogen Bonding
(R)-Ethyl-2-amino-2-methylbutyrate + (S)-Selector-7.2Steric Repulsion
Homochiral (R,R) Dimer-5.1van der Waals
Heterochiral (R,S) Dimer-4.3Dipole-Dipole

Note: The data in this table is illustrative and based on general principles of chiral recognition and self-assembly.

Role As a Chiral Building Block in Advanced Organic Synthesis Research

Construction of Stereodefined Carbon Skeletons

The quaternary stereocenter of ethyl (R)-2-amino-2-methylbutyrate serves as a powerful control element in asymmetric reactions, enabling the construction of intricate and stereochemically defined carbon skeletons. The steric hindrance provided by the two substituents at the α-carbon directs the approach of incoming reagents, leading to high diastereoselectivity in a variety of chemical transformations. This has been instrumental in the synthesis of complex natural products and other biologically active compounds where precise control of stereochemistry is paramount.

For instance, the alkylation of enolates derived from N-protected derivatives of this compound has been shown to proceed with high levels of diastereoselectivity. The existing stereocenter effectively biases the formation of a new stereocenter, a critical step in the assembly of molecules with multiple chiral centers.

Synthesis of N-Protected and Modified this compound Derivatives

To facilitate its use in peptide synthesis and other organic transformations, the amino group of this compound is typically protected. The most common protecting groups are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. The synthesis of these N-protected derivatives is a routine but crucial step for its application as a building block. nih.gov

The synthesis of N-Fmoc-protected derivatives, for example, is essential for its incorporation into peptides via solid-phase peptide synthesis (SPPS). nih.gov This allows for the creation of peptide analogs with unique conformational properties.

Protecting Group Full Name Typical Application
Boctert-ButoxycarbonylSolution-phase and solid-phase peptide synthesis
Fmoc9-FluorenylmethoxycarbonylSolid-phase peptide synthesis

Incorporation into Peptide Analogs for Conformational and Mechanistic Studies

The incorporation of α,α-disubstituted amino acids like (R)-2-amino-2-methylbutyrate into peptide chains has a profound impact on their secondary structure. dntb.gov.ua The steric bulk of the two α-substituents restricts the conformational freedom of the peptide backbone, often inducing the formation of helical or β-turn structures. This conformational constraint is a valuable tool for medicinal chemists seeking to design peptide-based drugs with enhanced stability and receptor-binding affinity.

Studies have shown that peptides containing this residue exhibit increased resistance to enzymatic degradation, a significant advantage for therapeutic peptides. The specific (R)-configuration at the α-carbon can lead to distinct conformational preferences compared to its (S)-enantiomer, allowing for fine-tuning of the peptide's three-dimensional structure. scilit.com

Precursor for Chiral Amines and Alcohols via Reduction and Derivatization

The ester and amino functionalities of this compound provide convenient handles for its conversion into other valuable chiral building blocks. Reduction of the ester group, typically using a powerful reducing agent like lithium aluminum hydride, affords the corresponding chiral amino alcohol, (R)-2-amino-2-methylbutanol. This amino alcohol is a valuable synthon in its own right, finding application in the synthesis of chiral ligands and auxiliaries. nih.gov

Furthermore, the amino group can be derivatized in numerous ways to create a diverse range of chiral amines. These transformations underscore the versatility of this compound as a precursor to other important classes of chiral compounds. thieme.de

Transformation Product Class Potential Applications
Ester ReductionChiral Amino AlcoholsChiral ligands, auxiliaries, pharmaceutical intermediates nih.gov
Amino Group DerivatizationChiral AminesCatalysts, resolving agents

Applications in Supramolecular Chemistry and Chiral Recognition Systems

The well-defined three-dimensional structure of this compound and its derivatives makes them excellent candidates for applications in supramolecular chemistry and chiral recognition. nih.gov When incorporated into larger host molecules, the chiral residue can create a specific binding pocket that selectively interacts with one enantiomer of a chiral guest molecule over the other. mdpi.comresearchgate.net

This principle has been demonstrated in the design of synthetic receptors for the enantioselective recognition of amino acids and other chiral molecules. mdpi.comrsc.org These systems often rely on a combination of hydrogen bonding, electrostatic interactions, and steric effects to achieve high levels of chiral discrimination. The development of such systems is a vibrant area of research with potential applications in areas such as chiral separations, sensing, and asymmetric catalysis. nih.gov

Future Research Directions and Emerging Methodologies for Chiral α Amino Acid Esters

Development of Next-Generation Enantioselective Catalytic Systems

The creation of highly effective and selective catalytic systems is crucial for producing enantiomerically pure α-amino acid esters. Future research is concentrating on several pivotal areas:

Innovative Ligand Design: The efficacy of metal-based catalysts is heavily influenced by the architecture of the organic ligand. Scientists are investigating new ligand frameworks to achieve superior enantioselectivity and higher turnover frequencies. This includes the design of bidentate, tridentate, and even tetradentate ligands that establish a more defined and rigid chiral pocket around the metal center. acs.org

Organocatalysis: The utilization of small organic molecules as catalysts has become a potent substitute for metal-based systems. acs.org Forthcoming research in this domain will likely emphasize the creation of novel organocatalysts with improved activity and a wider range of compatible substrates. For example, bifunctional catalysts capable of activating both the nucleophile and the electrophile concurrently represent a promising research direction. acs.org

Biocatalysis: Enzymes exhibit unmatched selectivity and efficiency in catalyzing chemical reactions. The application of engineered enzymes, including aminotransferases and esterases, for synthesizing chiral α-amino acid esters is a burgeoning field. istc.int Techniques like directed evolution and rational protein design are being harnessed to develop enzymes with customized substrate specificities and greater stability under industrial process conditions.

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Retrosynthetic Analysis: AI-driven platforms can deconstruct a target molecule, like a complex peptide incorporating Ethyl (R)-2-amino-2-methylbutyrate, and suggest numerous viable synthetic pathways. chemcopilot.comacs.org These programs leverage vast databases of known chemical reactions to propose innovative and efficient routes that may not be immediately obvious to a human chemist. mit.eduacs.org

Reaction Optimization: ML algorithms can be trained on experimental data to forecast the ideal reaction conditions, such as temperature, solvent, and catalyst loading, for a specific transformation. chemcopilot.com This has the potential to drastically cut down the time and resources needed for process development.

Predictive Modeling: By scrutinizing the structural characteristics of reactants and catalysts, ML models can predict the enantioselectivity and yield of a reaction with remarkable accuracy. chemcopilot.com This predictive capability facilitates the in silico screening of potential catalysts and reaction conditions prior to any laboratory work.

Advanced In Situ Spectroscopic Monitoring of Chiral Transformations

The capacity to monitor a chemical reaction in real-time offers priceless understanding of its mechanism and kinetics. Advanced spectroscopic methods are facilitating a more profound comprehension of chiral transformations. numberanalytics.comosti.gov

Chiral Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can directly probe the stereochemistry of molecules in solution. The real-time application of these methods permits the continuous monitoring of the enantiomeric excess within a reaction mixture.

High-Resolution Mass Spectrometry: The evolution of new ionization techniques and mass analyzers enables the sensitive and selective identification of reactants, intermediates, and products within a complex reaction environment. This can furnish detailed mechanistic insights and aid in the identification of potential side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Sophisticated NMR techniques, including the use of chiral solvating agents and rapid data acquisition protocols, are being employed to track the progress of asymmetric reactions in real-time. osti.gov

Exploration of Solid-Phase Synthesis Techniques for Oligomers and Conjugates

Solid-phase synthesis has long been the preferred method for preparing peptides and oligonucleotides. nih.govnih.gov Its application to the synthesis of oligomers and conjugates that include non-natural amino acids like this compound is a vibrant area of investigation. researchgate.net

Novel Resins and Linkers: The creation of new solid supports and cleavable linkers is essential for the efficient synthesis of complex molecules. nih.gov Researchers are exploring materials with enhanced loading capacities, superior swelling characteristics, and greater chemical stability.

Automated Synthesis: The incorporation of robotics and automated platforms is facilitating the high-throughput synthesis of compound libraries. nih.govresearchgate.net This is especially beneficial in drug discovery and materials science, where large numbers of analogs must be prepared and evaluated.

Orthogonal Protection Strategies: The synthesis of intricate, branched, or cyclic structures on a solid support necessitates a sophisticated array of orthogonal protecting groups. The development of new protecting groups that can be selectively removed under mild conditions is a primary research objective.

Design of Novel Chiral Stationary Phases for Enhanced Separation

The separation of enantiomers is a critical step in manufacturing single-enantiomer drugs and fine chemicals. The development of new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) is a continuous pursuit. nih.govresearchgate.netchromatographytoday.com

New Chiral Selectors: Scientists are investigating a broad spectrum of new chiral selectors, such as polysaccharide derivatives, cyclodextrins, macrocyclic antibiotics, and synthetic polymers. nih.gov The objective is to create CSPs with more extensive enantiorecognition capabilities and better separation factors. nih.govresearchgate.net

Superficially Porous Particles: The use of superficially porous particles (often called core-shell particles) as the support material for CSPs can result in substantial enhancements in separation efficiency and analysis time. mdpi.com

Computational Design: Molecular modeling and computational chemistry are being utilized to design novel CSPs with customized selectivity for particular classes of analytes. By comprehending the molecular interactions between the chiral selector and the analyte, it is possible to rationally design CSPs for optimal performance.

Multi-Component Reactions for Rapid Generation of Chiral Complexity

Multi-component reactions (MCRs), where three or more reactants merge in a single step to create a complex product, present a highly efficient and atom-economical strategy for chemical synthesis. nih.govnih.govorganic-chemistry.org

Asymmetric MCRs: The development of catalytic asymmetric MCRs is a central focus of contemporary research. nih.gov Through the use of a chiral catalyst, it is possible to control the stereochemistry of the newly formed stereocenters. nih.govnih.gov

Novel MCRs: Researchers are continually unearthing new MCRs and broadening the applicability of existing ones. organic-chemistry.org This encompasses the development of MCRs for synthesizing complex heterocyclic frameworks and other privileged structures.

Applications in Drug Discovery: The capacity of MCRs to rapidly generate libraries of structurally varied compounds makes them an ideal instrument for drug discovery. nih.govacs.org By altering the inputs of an MCR, a vast number of potential drug candidates can be created for biological screening.

Q & A

Q. What are the optimal synthetic routes for Ethyl (R)-2-amino-2-methylbutyrate, and how do reaction conditions influence enantiomeric purity?

this compound is typically synthesized via esterification of (R)-2-amino-2-methylbutyric acid with ethanol under acidic catalysis (e.g., H₂SO₄) . Key variables include temperature control (reflux conditions) and stoichiometric ratios to minimize racemization. Flow microreactor systems have been proposed to enhance yield and stereochemical fidelity by reducing side reactions . Enantiomeric purity can be verified using chiral HPLC or polarimetry, with purity >99% achievable under optimized conditions .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should employ kinetic assays, monitoring degradation via LC-MS or NMR. For example, hydrolysis to (R)-2-amino-2-methylbutyric acid occurs rapidly under alkaline conditions (pH >10), while acidic conditions (pH <3) may preserve ester integrity . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess decomposition thresholds (e.g., stability up to 150°C) .

Q. What analytical techniques are critical for confirming the structural and stereochemical identity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm ethyl ester protons (δ 1.2–1.4 ppm) and chiral center environment .
  • Chiral chromatography : Use of Chiralpak® IC or AD-H columns to resolve enantiomers .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₇H₁₅NO₂, [M+H]⁺ = 146.1176) .

Advanced Research Questions

Q. How does the chiral microenvironment of this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

Molecular docking studies suggest that the (R)-configuration enables hydrogen bonding with active-site residues (e.g., in aminotransferases or decarboxylases) . Comparative assays using the (S)-enantiomer are critical to isolate stereospecific effects. Circular dichroism (CD) can monitor conformational changes in protein-ligand complexes .

Q. What strategies mitigate data contradictions in metabolic pathway studies involving this compound?

Contradictions often arise from:

  • Variability in in vitro vs. in vivo systems : Use isotope-labeled (¹³C or ¹⁵N) analogs to trace metabolic fates .
  • Enzyme source differences : Standardize assays using recombinant enzymes (e.g., CYP450 isoforms) to control for interspecies variability .
  • Sample purity : Impurities >2% (e.g., residual acid or ethanol) can skew kinetic data; rigorous QC via GC-MS is advised .

Q. How can researchers design experiments to evaluate the compound’s role in modulating neurotransmitter synthesis?

  • In vitro models : Incubate with neuronal cell lines (e.g., SH-SY5Y) and quantify glutamate/GABA levels via LC-MS .
  • Knockout studies : Use CRISPR-Cas9 to silence candidate enzymes (e.g., glutamic acid decarboxylase) and assess rescue by this compound .
  • Microdialysis in rodent models : Monitor extracellular neurotransmitter changes post-administration .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

Scalability issues include:

  • Catalyst leaching : Immobilize chiral catalysts (e.g., Ru-BINAP) on silica supports to improve recyclability .
  • Racemization during workup : Optimize extraction pH (<5) and minimize heating .
  • Cost of chiral auxiliaries : Switch to asymmetric catalysis with cheaper ligands (e.g., Josiphos derivatives) .

Methodological Considerations

  • Reproducibility : Standardize solvent purity (HPLC-grade) and reaction vessels (glass vs. stainless steel) to avoid trace metal contamination .
  • Data reporting : Follow IUPAC guidelines for significant figures (e.g., report kinetic constants to ±0.1 μM) and statistical significance (p <0.05) .
  • Ethical compliance : Adhere to NIH guidelines for in vivo studies, including IACUC protocols for animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.